molecular formula C10H11N3 B1287064 3-(Aminomethyl)-5-phenylpyrazole CAS No. 936940-08-8

3-(Aminomethyl)-5-phenylpyrazole

Cat. No.: B1287064
CAS No.: 936940-08-8
M. Wt: 173.21 g/mol
InChI Key: SZLBOMHYJMAXRA-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-phenylpyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a phenyl group attached to the pyrazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 3-(Aminomethyl)-5-phenylpyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, phenylhydrazine can react with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazole.

    Introduction of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction. For example, the pyrazole compound can be reacted with formaldehyde and ammonium chloride to form this compound.

Industrial production methods often involve optimizing these reactions to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

3-(Aminomethyl)-5-phenylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the methanamine group to a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

3-(Aminomethyl)-5-phenylpyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in the development of new drugs for treating infections and other diseases.

    Industry: The compound is used in the synthesis of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-phenylpyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

3-(Aminomethyl)-5-phenylpyrazole can be compared with other similar compounds, such as:

    N-Methyl-1-3-(Aminomethyl)-5-phenylpyrazole: This compound features a methyl group attached to the nitrogen atom of the methanamine group. It exhibits similar chemical properties but may have different biological activities.

    1-(3-phenyl-1H-pyrazol-5-yl)methanamine: This isomer has the methanamine group attached to the 5-position of the pyrazole ring instead of the 3-position. The positional isomerism can lead to variations in reactivity and biological activity.

    5-Amino-1-phenyl-1H-pyrazole: This compound lacks the methanamine group but retains the phenyl-substituted pyrazole core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-phenyl-1H-pyrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLBOMHYJMAXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295888
Record name 5-Phenyl-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-08-8
Record name 5-Phenyl-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-phenyl-1H-pyrazol-3-yl)methanamine
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